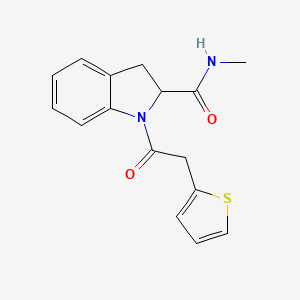

N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(2-thiophen-2-ylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-17-16(20)14-9-11-5-2-3-7-13(11)18(14)15(19)10-12-6-4-8-21-12/h2-8,14H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRBSHGKPCQWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst . The final step involves the formation of the carboxamide group through an amidation reaction, where the acylated indoline reacts with

Biological Activity

N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole-2-carboxamide class, characterized by an indole ring fused with a carboxamide group. Its structure can be represented as follows:

- Chemical Formula : C₁₄H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

The presence of the thiophene moiety is significant as it may contribute to the compound's biological properties, including its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole-2-carboxamides exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (M. tuberculosis), with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.012 μM .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| NITD-304 | 0.012 | M. tuberculosis |

| NITD-349 | 0.68 | Non-tuberculous mycobacteria |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. Indole derivatives have been found to inhibit HIV strains effectively, including those resistant to standard treatments. For instance, compounds bearing nitrogen substituents at the indole position demonstrated low nanomolar activity against various HIV strains .

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes critical for pathogen survival or replication.

Case Studies

- Tuberculosis Treatment : A study involving a series of indole derivatives highlighted the efficacy of this compound analogs in treating tuberculosis in vitro. The compounds were screened against various strains of M. tuberculosis, showing promising results in reducing bacterial viability without significant cytotoxicity to host cells .

- HIV Resistance : Another investigation focused on the antiviral potential of indole derivatives against resistant HIV strains. The study found that certain modifications to the indole structure enhanced activity against mutant strains that typically evade standard therapies .

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, preliminary assessments indicate low toxicity levels in vitro when tested on non-cancerous cell lines . Further toxicological studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Biological Activities

N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide exhibits a range of biological activities, including:

- Antimicrobial Activity : Indole derivatives have shown significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis, achieving minimum inhibitory concentrations (MICs) as low as 0.012 μM .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| NITD-304 | 0.012 | Mycobacterium tuberculosis |

| NITD-349 | 0.68 | Non-tuberculous mycobacteria |

- Antiviral Activity : The compound has been evaluated for its antiviral properties, particularly against HIV. Studies indicate that certain indole derivatives can inhibit resistant strains of HIV effectively, showcasing low nanomolar activity against various strains .

Tuberculosis Treatment

A notable study involved screening a series of indole derivatives for their efficacy against M. tuberculosis. The results indicated that compounds similar to this compound significantly reduced bacterial viability without causing substantial cytotoxicity to host cells .

HIV Resistance

Another investigation focused on the antiviral potential of indole derivatives against resistant HIV strains. Modifications to the indole structure enhanced activity against mutant strains, demonstrating the compound's potential in overcoming resistance mechanisms typically seen in standard therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following indoline-2-carboxamide derivatives, synthesized and characterized in recent studies, serve as relevant comparators. These compounds differ in their acetyl substituents, enabling a systematic evaluation of structure-property relationships.

Molecular Structure and Substituent Variations

Key structural differences lie in the acetyl group’s substituents, which range from heterocyclic (tetrahydrofuran, pyridine) to substituted aryl (4-chlorophenyl, 4-trifluoromethylphenyl) moieties.

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Synthetic Accessibility: Yields vary significantly (2–55%), with electron-deficient aryl groups (e.g., 4-chlorophenoxy in Compound 50) showing higher synthetic efficiency than bulky heterocycles (e.g., pyridine in Compound 33).

- Spectral Signatures : HRMS and NMR data confirm structural integrity. For example, Compound 32’s δC 171.2 ppm corresponds to the carboxamide carbonyl, consistent across analogs .

Q & A

Q. Data Contradiction Analysis :

- reports 50–55% yield with TBTU, while achieves 65% using HATU. The discrepancy highlights reagent-dependent reactivity.

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced Research Question

DFT (e.g., B3LYP/6-311+G(d,p)) calculates:

Q. Table: Computed Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | −6.2 |

| LUMO Energy | −1.8 |

| Band Gap | 4.4 |

What in vitro assays assess the biological activity of this compound?

Advanced Research Question

- Target engagement : Screen against trypanosome proteases (e.g., TbCatB) using fluorogenic substrates (Km < 10 μM) .

- Cellular permeability : Use Caco-2 monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates blood-brain barrier penetration) .

Contradiction Note : While reports anti-trypanosomal activity, suggests thiophene derivatives may exhibit pleiotropic effects, necessitating counter-screens for off-target toxicity.

How is stereochemical purity evaluated during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.